5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMKHWLGQHWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223199 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-15-3 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazole with a suitable carboxylic acid derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 5-position exhibits nucleophilic character, enabling reactions with electrophilic reagents:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
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Diazotization : Undergoes diazo coupling with aryl diazonium salts under acidic conditions, yielding azo-linked derivatives.
The carboxylic acid group participates in esterification and amidation:
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Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters.
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Amide Formation : Couples with amines (e.g., aniline) using coupling agents like DCC (dicyclohexylcarbodiimide).
Condensation Reactions
The carboxylic acid group facilitates condensation with nucleophiles:
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Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) to form imine-linked products.
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Peptide Bond Synthesis : Forms peptide conjugates with amino acids (e.g., glycine) via carbodiimide-mediated coupling.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles through cyclocondensation:
Mechanistically, cyclization involves nucleophilic attack by the amino group on electrophilic carbons (e.g., carbonyl groups), followed by dehydration .
Oxidation and Reduction
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Oxidation : The amino group is oxidized to a nitroso (–NO) or nitro (–NO₂) group using H₂O₂ or KMnO₄.
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Reduction : The carboxylic acid is reduced to a hydroxymethyl (–CH₂OH) group with LiAlH₄.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization at the pyridine ring:
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Alkenylation : Reacts with alkenyl iodides (e.g., styryl iodide) under Pd(OAc)₂/Ag₂CO₃ catalysis to form 2-alkenyl derivatives .
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Alkynylation : Couples with terminal alkynes (e.g., phenylacetylene) via a domino Pd/Ag-mediated process, yielding 2-alkynylated products .
Mechanistic Insights
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Substitution : The amino group’s nucleophilicity is pH-dependent, with optimal reactivity in mildly basic conditions (pH 8–9).
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Cyclization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .
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Oxidative Coupling : Molecular oxygen acts as a terminal oxidant in dehydrogenation steps, as shown in oxidative CDC (cross-dehydrogenative coupling) reactions .
Scientific Research Applications
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyridine scaffold exhibits diverse pharmacological properties depending on substituent modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Key Research Findings and Challenges
- Reaction Media Dependency: Synthesis of 5-aminopyrazolo[1,5-a]pyrimidines in pyridine yields single products, whereas acetic acid leads to mixtures (e.g., 14 and 15 in ) due to competing cyclization pathways .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., COOH) at C3 enhance hydrogen bonding with kinase ATP pockets, while bulky substituents at C5 reduce binding affinity .
- Scalability Issues : Halogenated derivatives require palladium-catalyzed reactions, increasing production costs .
Biological Activity
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various methods involving the pyrazole framework. The compound features a carboxylic acid group at the 3-position, which enhances its solubility and biological interactions. The synthesis often involves the reaction of substituted pyrazoles with various electrophiles, leading to a range of derivatives that exhibit distinct biological activities.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.3 nM for a related compound against human lung adenocarcinoma cells, indicating potent anticancer properties .
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammatory responses. It selectively inhibits interleukin-1 receptor-associated kinase 4 (IRAK4), which is crucial in signaling pathways related to inflammation .
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases. Its selective inhibition of IRAK4 suggests potential therapeutic applications in conditions like rheumatoid arthritis .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines, showing that modifications at the 5-position of the pyrazolopyrimidine ring significantly enhanced potency and selectivity. For example, one derivative had an IC50 value of 110 nM against IRAK4, demonstrating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Research indicates that the mechanism of action involves disruption of key signaling pathways in cancer cells, particularly those mediated by VEGF (vascular endothelial growth factor), which is essential for tumor angiogenesis .
- Pharmacokinetic Properties : Studies on the pharmacokinetics reveal that modifications to enhance solubility and permeability are crucial for developing effective oral medications. Compounds with favorable cLogD values exhibited better bioavailability in vivo .
Q & A
Q. What are the common synthetic routes for preparing 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?
The compound is typically synthesized via amidation or esterification of the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold. For example, derivatives like ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate are prepared by reacting the carboxylic acid precursor with primary amines or alcohols under standard coupling conditions (e.g., using carbodiimide reagents) . Intermediate steps may involve bromination or hydroxylation at the 5-position, followed by substitution with amines. Reaction optimization often requires monitoring by TLC or HPLC to confirm completion.
Q. How should researchers handle solubility and storage of this compound to ensure stability?
The compound’s solubility varies with substituents. For instance, the 5-methoxy derivative dissolves better in DMSO or ethanol than in water . Storage recommendations include:
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry and purity via H and C NMR (e.g., distinguishing pyridine vs. pyrazole protons) .
- Mass spectrometry : Validate molecular weight (e.g., 5-formyl derivative: CHNO, MW 192.17) .
- HPLC : Assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers design derivatives to enhance biological activity (e.g., kinase inhibition)?
Structure-activity relationship (SAR) studies suggest that substitutions at the 5-position (e.g., bromo, fluoro, or trifluoromethyl groups) improve binding to kinase targets like EphB or VEGFR2 . For example, the 5-bromo-4-fluoro derivative (CHBrFNO, MW 259.03) shows enhanced inhibitory potency due to halogen interactions with hydrophobic kinase pockets . Computational docking (e.g., using AutoDock Vina) can guide rational design by predicting binding modes.
Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected cyclization products)?
Contradictions often arise from competing reaction pathways. For instance, reacting 5-aminopyrazole with enamines in acetic acid versus pyridine yields either pyrazolo[1,5-a]pyrimidines or triazine derivatives due to differences in pH and intermediate stability . Mitigation strategies include:
Q. How can researchers scale up synthesis while maintaining reproducibility?
Key considerations:
Q. What are the challenges in evaluating in vivo efficacy of derivatives?
Issues include poor bioavailability due to high polarity. Solutions:
- Prodrug strategies : Convert the carboxylic acid to ethyl esters (e.g., ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate) to enhance membrane permeability .
- Formulation : Use PEGylated nanoparticles or liposomes for targeted delivery .
- Metabolic stability : Assess hepatic microsomal stability to identify labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
